molecular formula C7H6N4O2 B13131590 2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid

2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid

Cat. No.: B13131590
M. Wt: 178.15 g/mol
InChI Key: IIVDZKLWNGUNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolo-pyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in DMF (dimethylformamide) to form the triazolo-pyrazine core . The resulting intermediate is then reacted with acetic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically yield various substituted triazolo-pyrazine derivatives .

Scientific Research Applications

2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, thereby blocking their activity and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid is unique due to its dual kinase inhibition properties, particularly its ability to inhibit both c-Met and VEGFR-2. This dual inhibition makes it a promising candidate for the development of new anticancer therapies .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetic acid

InChI

InChI=1S/C7H6N4O2/c12-7(13)3-5-9-10-6-4-8-1-2-11(5)6/h1-2,4H,3H2,(H,12,13)

InChI Key

IIVDZKLWNGUNKO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2CC(=O)O)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.